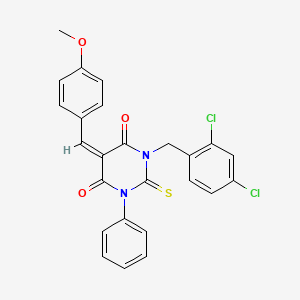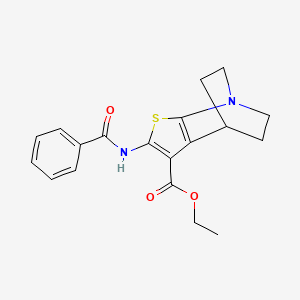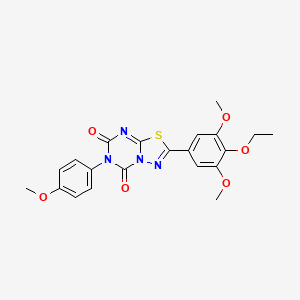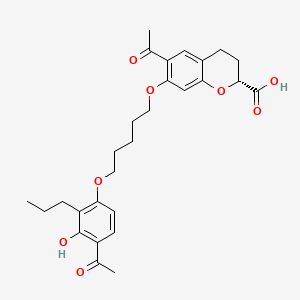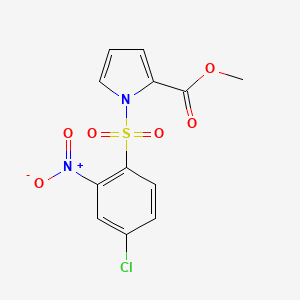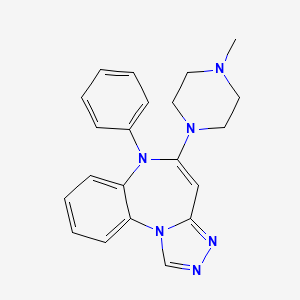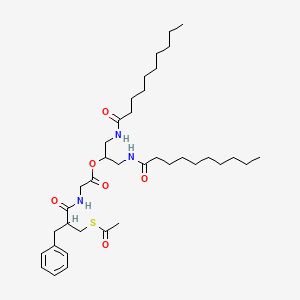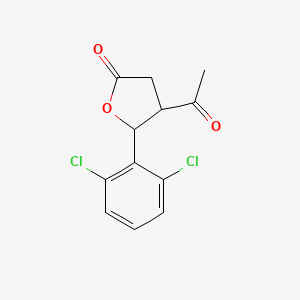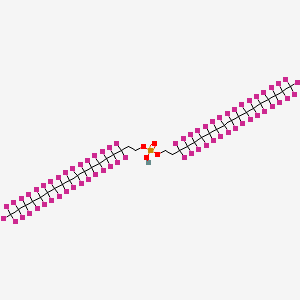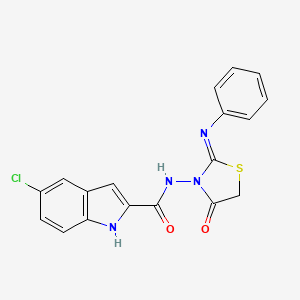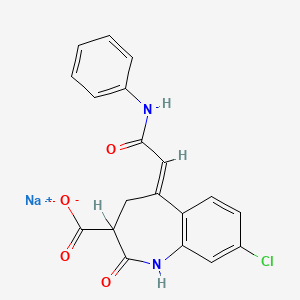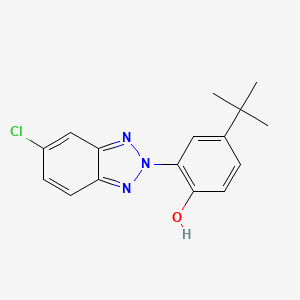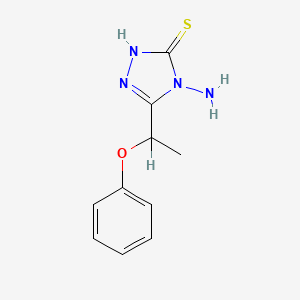
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:
- Solvents: Ethanol, methanol, or water
- Catalysts: Acidic or basic catalysts depending on the specific reaction steps
- Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules
Biology: As a potential antimicrobial or antifungal agent
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to cellular receptors to modulate biological pathways
Pathways: Interference with metabolic or signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with broad biological activities
5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents
4-Amino-1,2,4-triazole: Known for its herbicidal properties
Uniqueness
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
115398-68-0 |
|---|---|
Formule moléculaire |
C10H12N4OS |
Poids moléculaire |
236.30 g/mol |
Nom IUPAC |
4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16) |
Clé InChI |
ACNBOAQRPFNDAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NNC(=S)N1N)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


